Tert-butyl quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl quinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their broad range of biological activities and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl quinoline-3-carboxylate typically involves the reaction of quinoline-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. Common dehydrating agents include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert the compound into quinoline-3-carboxylate derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid.
Reduction: Various quinoline-3-carboxylate derivatives.
Substitution: Substituted quinoline-3-carboxylates with different functional groups.
Scientific Research Applications
Tert-butyl quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: A precursor in the synthesis of tert-butyl quinoline-3-carboxylate.
Tert-butyl quinoline-2-carboxylate: A similar compound with a different position of the carboxylate group.
Quinoline-3-carboxamide: Another derivative with different functional groups.
Uniqueness
This compound is unique due to its specific tert-butyl ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other quinoline derivatives.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-9H,1-3H3 |
InChI Key |
PREJZUNWGQEGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.